REACTION_CXSMILES
|
[H-].[Na+].[O:3]1[CH2:7][CH2:6][NH:5][C:4]1=[O:8].[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13]Cl>CN(C)C=O>[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][N:5]1[CH2:6][CH2:7][O:3][C:4]1=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with pentane
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature at 25°-30° C
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered over diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
reevaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |